molecular formula C9H4BrF4N B12078329 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile

Cat. No.: B12078329
M. Wt: 282.03 g/mol
InChI Key: JOXPGXFHQGKAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4BrF4N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile typically involves the bromination and fluorination of a phenylacetonitrile derivative. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)phenylacetonitrile
  • 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile
  • 3-(Trifluoromethyl)phenylacetonitrile
  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl fluoride

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)phenylacetonitrile is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

IUPAC Name

2-[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrF4N/c10-7-4-6(9(12,13)14)8(11)3-5(7)1-2-15/h3-4H,1H2

InChI Key

JOXPGXFHQGKAAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.